3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c16-12-2-1-3-13(10-12)18-15(20)17-7-4-14(19)11-5-8-21-9-6-11/h1-3,10-11,14,19H,4-9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKBVWJVNKKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-hydroxy-3-(oxan-4-yl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a synthetic organic compound with the CAS number 2034484-61-0. It features a chlorophenyl group, a hydroxypropyl group, and an oxan-4-yl moiety. It's investigated for its potential as a biochemical probe or inhibitor and explored for its therapeutic potential in treating various diseases.
Scientific Research Applications
This compound has applications in scientific research, including:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology It is studied for its potential as a biochemical probe or inhibitor.
- Medicine It is explored for its therapeutic potential in treating various diseases.
- Industry It is utilized in developing new materials or as a catalyst in chemical reactions.
Chemical Reactions
This compound can undergo reactions such as:
- Oxidation The hydroxy group can be oxidized to form a carbonyl group. Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
- Reduction The compound can be reduced to form corresponding amines or alcohols. Reagents like lithium aluminum hydride or sodium borohydride can be used.
- Substitution The chlorophenyl group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols under basic conditions can be used.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Urea Derivatives
Key Observations :
- Compounds with electron-withdrawing groups (e.g., cyano in 6f) exhibit higher yields (>80%), suggesting synthetic efficiency for such derivatives .
Structural Analogs with Heterocyclic Moieties
- PDB 8AOY Ligand (C₂₂H₃₁Cl₂N₃O₃) : This compound shares a chlorophenyl group and oxan-4-yl moiety but incorporates a piperidinyl-carbonyl linkage instead of urea. The larger molecular weight (506.47 g/mol) and amide functionality suggest distinct pharmacological targeting, possibly as a protease inhibitor .
- Phenothiazine-Derived Ureas (): N-[3-(10H-phenothiazin-1-yl)propyl]urea derivatives exhibit structural divergence due to the phenothiazine ring system, which confers radical-scavenging activity. In contrast, the oxan-4-yl group in the main compound may prioritize solubility over redox activity .
Impurity Profiles and Regulatory Considerations
- Process Impurities: Impurities such as 1-(3-chlorophenyl)piperazine and related piperazine derivatives () are controlled in drug substances but excluded from total impurity calculations in final formulations.
Biological Activity
3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea, known by its CAS number 2034484-61-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological applications.
The compound features a chlorophenyl group, a hydroxypropyl group, and an oxan-4-yl moiety. The synthesis typically involves the reaction of 3-chlorophenyl isocyanate with 3-hydroxy-3-(oxan-4-yl)propylamine under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. This reaction forms a urea linkage, resulting in the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biological responses. The precise pathways depend on the context of use, but potential interactions include:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor binding : It may act as an agonist or antagonist at certain receptor sites, influencing physiological processes.
Biological Activity and Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against viruses such as Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) comparable to established antiviral agents .
- Biochemical Probes : The compound is also being investigated for its utility as a biochemical probe in research settings, particularly in understanding enzyme mechanisms and cellular signaling pathways.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related urea derivative against HCT-116 and MCF-7 cell lines. The most active compound showed IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, outperforming doxorubicin (IC50 3.23 µg/mL), highlighting its potential as a potent anticancer agent .
Study 2: Antiviral Activity
In another investigation, derivatives of the compound were tested for antiviral activity against TMV. Results indicated that certain compounds exhibited EC50 values significantly lower than those of traditional antiviral drugs, suggesting a promising avenue for further research into antiviral therapies .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
